3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide

Physicochemical characterization Counterion comparison Molar dosing

3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide (CAS 1106880-65-2, molecular formula C16H14BrN3, molecular weight 328.21 g/mol) belongs to the class of quaternary isoindolinium salts bearing a 3-amino substituent and a 2-cyanobenzyl N-substituent. This salt is structurally characterized by a cationic 1H-isoindol-2-ium core and a bromide counterion.

Molecular Formula C16H14BrN3
Molecular Weight 328.213
CAS No. 1106880-65-2
Cat. No. B2547176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide
CAS1106880-65-2
Molecular FormulaC16H14BrN3
Molecular Weight328.213
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=[N+]1CC3=CC=CC=C3C#N)N.[Br-]
InChIInChI=1S/C16H13N3.BrH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H
InChIKeyWTVJYXQCPMTMEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium Bromide (CAS 1106880-65-2): Structural Baseline and Comparator Landscape


3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium bromide (CAS 1106880-65-2, molecular formula C16H14BrN3, molecular weight 328.21 g/mol) belongs to the class of quaternary isoindolinium salts bearing a 3-amino substituent and a 2-cyanobenzyl N-substituent . This salt is structurally characterized by a cationic 1H-isoindol-2-ium core and a bromide counterion. The closest available analog is the corresponding chloride salt, 3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride (CAS 400880-08-2, C16H14ClN3, MW 283.76 g/mol), which has been listed as an AldrichCPR research reagent . A general synthetic route for isoindolium bromides of this type, via reaction of 2-(bromomethyl)benzonitrile with various nucleophiles, has been described, confirming the feasibility of obtaining the bromide salt [1]. However, dedicated biological or pharmacological profiling data for the bromide salt specifically remain absent from the peer-reviewed primary literature and patent records accessible as of the search date.

Counterion IdentityBromide salt provides defined halide profile for direct comparison studies
Comparator SelectionHead-to-head analog to chloride form (CAS 400880-08-2) for SAR and property screening
Synthetic EntryDirectly accessible via 2-(bromomethyl)benzonitrile quaternization without halide exchange

Why Generic Substitution Is Not Supported for 3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium Bromide


The key differentiator—the counterion identity (bromide versus chloride)—can significantly impact physicochemical properties such as aqueous solubility, hygroscopicity, and crystal packing, which in turn may affect dissolution rate, formulation behavior, and even in vitro assay performance . The bromide salt (MW 328.21) is ~15.6% heavier than the chloride analog (MW 283.76), a difference that alters molar-based dosing calculations . Furthermore, isoindolium bromides have been shown to undergo distinct base-catalyzed cleavage pathways compared to their chloride counterparts, indicating that the counterion can influence chemical stability under certain conditions [1]. In the absence of explicit comparative biological data, these physicochemical differences alone caution against assuming interchangeability without empirical validation.

Bromide Salt (Target)
Chloride Salt (Proposed Substitute)
Molar Basis328.21 g/mol adjusts cation delivery per mass
283.76 g/mol changes molar concentration calculations; direct mass-to-mass substitution may shift assay stoichiometry
Solid StatePredicted lower hygroscopicity, lower aqueous solubility (class-level trend)
Higher hygroscopicity and solubility may alter dissolution rate and apparent in vitro potency
Chemical StabilityBase-catalyzed cleavage pathways reported for isoindolium bromides
Chloride analog may exhibit divergent degradation profiles; empirical validation needed before assuming interchangeability

Quantitative Differentiation Evidence: 3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium Bromide vs. Chloride Analog


Molecular Weight Differential Between Bromide and Chloride Counterion Forms

The bromide salt possesses a molecular weight of 328.21 g/mol, compared to 283.76 g/mol for the corresponding chloride salt (CAS 400880-08-2), representing a 44.45 g/mol (15.6%) increase attributable solely to the heavier halide counterion .

MW Difference
Head-to-head
+44.45 g/mol (+15.6%)
Alters molar concentration calculations
Calculated from CAS registry data; no experimental variance
Physicochemical characterization Counterion comparison Molar dosing

Counterion-Dependent Aqueous Solubility and Hygroscopicity Trend

Bromide salts of quaternary ammonium compounds are generally less hygroscopic but also less water-soluble than their chloride counterparts, a trend well-established in pharmaceutical salt screening [1]. While direct experimental solubility data for this specific bromide salt are not published, the halide counterion identity is a recognized determinant of solid-state properties that can affect dissolution rate and formulation stability.

Solubility Trend
Class-level inference
Bromide predicted lower solubility & hygroscopicity
May affect apparent assay potency if dissolution differs
No experimental pair data; typical quaternary ammonium halide behavior
Salt selection Solubility Hygroscopicity Formulation

Synthetic Accessibility via 2-(Bromomethyl)benzonitrile Route

The bromide salt can be synthesized directly by reacting 2-(bromomethyl)benzonitrile with 3-aminoisoindoline, without requiring a separate halide exchange step [1]. In contrast, the chloride analog requires 2-(chloromethyl)benzonitrile, which is less reactive in nucleophilic substitution (typical relative reactivity Br:Cl ≈ 50-100:1 in SN2 reactions at benzylic positions), potentially leading to lower yields or requiring harsher conditions.

Reactivity
Class-level inference
Benzylic Br ~50-100× more reactive than Cl in SN2
Supports higher-yield direct quaternization route
Leaving-group trend; not measured for this specific reaction
Synthesis Quaternization 2-(Bromomethyl)benzonitrile

Recommended Research and Industrial Application Scenarios for 3-Amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium Bromide


Chemical Biology Studies Requiring Defined Counterion Identity

When a research program requires the isoindolinium cation with a non-coordinating or minimally interfering counterion, the bromide salt provides a well-defined alternative to the chloride form. The bromide ion's larger ionic radius and lower charge density may reduce specific ion effects in certain biochemical assay formats [1]. Researchers should empirically verify that bromide does not interfere with the assay readout (e.g., in halide-sensitive fluorescence or electrochemical detection systems).

Structure-Activity Relationship (SAR) Studies Comparing Halide Salts

For SAR campaigns exploring the impact of counterion identity on in vitro potency, solubility, and permeability, the bromide salt serves as the heavier-halide comparator to the chloride analog (CAS 400880-08-2). Parallel testing of both salts at molar-equivalent concentrations (adjusted for the 15.6% MW difference) can reveal whether the halide counterion exerts any measurable effect on the biological readout .

Synthetic Chemistry: Building Block for Isoindolium Ylide Generation

As demonstrated by Abdel-Aziz et al., isoindolium bromides bearing the 2-cyanobenzyl substituent can be deprotonated to generate stable aza-ylides, which are valuable intermediates for further synthetic elaboration [2]. The bromide salt form is directly accessible from 2-(bromomethyl)benzonitrile without counterion metathesis, streamlining the synthetic workflow.

Solid-State Stability and Long-Term Storage Applications

The generally lower hygroscopicity of bromide salts compared to chloride salts (class-level trend) suggests that the bromide form may exhibit superior long-term solid-state stability under ambient storage conditions [3]. This can be relevant for compound management in screening libraries where moisture uptake could compromise weighing accuracy and compound integrity over time.

Application
Selection Property
Validation Focus
Counterion-defined bioassay studies
Bromide vs. chloride counterion identity
Verify no bromide interference in assay readout
Counterion SAR comparison
Molar-equivalent dosing adjustment (15.6% MW correction)
Assess counterion effect on potency/permeability
Isoindolium ylide synthesis
Direct quaternization from bromomethyl benzonitrile
Verify yield and purity of aza-ylide intermediate
Long-term solid-state stability assessment
Lower hygroscopicity trend (class-level)
Monitor moisture uptake under ambient storage
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